5-HT₁B/₁D Receptor Binding Affinity: 3- to 6-Fold Advantage Over Sumatriptan
In a direct head-to-head radioligand binding study using human recombinant 5-HT₁B and 5-HT₁D receptors expressed in HeLa cells, [³H]eletriptan demonstrated significantly higher affinity than [³H]sumatriptan at both receptor subtypes [1]. At the 5-HT₁D receptor, eletriptan's Kd was 0.92 nM compared with sumatriptan's 6.58 nM (6.1-fold higher affinity). At the 5-HT₁B receptor, eletriptan's Kd was 3.14 nM vs. sumatriptan's 11.07 nM (3.5-fold higher affinity). The total number of binding sites (Bmax) for [³H]eletriptan was 2,478 fmol/mg at 5-HT₁B and 1,576 fmol/mg at 5-HT₁D, confirming high specific binding (>90%) [2]. Across the broader triptan class, eletriptan displays pKi values of 8.0 (5-HT₁B) and 8.9 (5-HT₁D), matching or exceeding zolmitriptan (8.9 at 5-HT₁D) and substantially exceeding rizatriptan (6.9 at 5-HT₁B, 7.9 at 5-HT₁D) [3].
| Evidence Dimension | 5-HT₁B and 5-HT₁D receptor binding affinity (Kd, nM) |
|---|---|
| Target Compound Data | 5-HT₁B Kd = 3.14 nM; 5-HT₁D Kd = 0.92 nM |
| Comparator Or Baseline | Sumatriptan: 5-HT₁B Kd = 11.07 nM; 5-HT₁D Kd = 6.58 nM |
| Quantified Difference | 3.5-fold higher 5-HT₁B affinity; 6.1-fold (over 6-fold) higher 5-HT₁D affinity for eletriptan vs. sumatriptan |
| Conditions | Human recombinant 5-HT₁B and 5-HT₁D receptors expressed in HeLa cells; [³H]eletriptan and [³H]sumatriptan radioligands; 4°C for kinetic determinations; >90% specific binding |
Why This Matters
Higher target receptor affinity at lower drug concentrations underpins eletriptan's ability to achieve therapeutic efficacy at dose levels that produce less coronary artery engagement compared with sumatriptan, directly influencing both efficacy and safety margins in procurement decisions for migraine-targeted research or formulation development.
- [1] Napier C, Stewart M, Melrose H, Hopkins B, McHarg A, Wallis R. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [³H]eletriptan binding at human 5-HT₁B and 5-HT₁D receptors. Eur J Pharmacol. 1999;368(2-3):259-268. doi:10.1016/s0014-2999(99)00026-6 View Source
- [2] Eletriptan Hydrobromide — Product Database, PeptideDB. Bmax data: 5-HT₁B 2478 fmol/mg; 5-HT₁D 1576 fmol/mg. Citing Napier C et al., Eur J Pharmacol, 1999. View Source
- [3] Villalón CM, VanDenBrink AM. Table 6: Receptor binding profiles (pKi) of triptans. In: Success and failure of triptans. J Headache Pain. 2020; derived from PMC7770494. pKi values: Eletriptan 5-HT₁B 8.0, 5-HT₁D 8.9; Sumatriptan 5-HT₁B 7.8, 5-HT₁D 8.5; Rizatriptan 5-HT₁B 6.9, 5-HT₁D 7.9. View Source
